molecular formula C17H24O6 B1343558 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid CAS No. 951891-91-1

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid

Cat. No.: B1343558
CAS No.: 951891-91-1
M. Wt: 324.4 g/mol
InChI Key: ZJHDEKYFQGLVDJ-UHFFFAOYSA-N
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Description

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is a synthetic organic compound characterized by an octanoic acid backbone substituted at the 8-position with a 3,4,5-trimethoxyphenyl ketone group. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological investigations. The 3,4,5-trimethoxyphenyl moiety is notable for its prevalence in bioactive molecules, particularly those targeting tubulin polymerization (e.g., combretastatin analogues) and antiproliferative agents .

Properties

IUPAC Name

8-oxo-8-(3,4,5-trimethoxyphenyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-21-14-10-12(11-15(22-2)17(14)23-3)13(18)8-6-4-5-7-9-16(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHDEKYFQGLVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268713
Record name 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-91-1
Record name 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxy-η-oxobenzeneoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate aliphatic chain precursor. One common method is the Claisen condensation reaction, where 3,4,5-trimethoxybenzaldehyde reacts with an aliphatic ester in the presence of a strong base like sodium ethoxide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen condensation reactions followed by purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of 8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, it can modulate pathways involving thioredoxin reductase and histone lysine-specific demethylase 1 (HLSD1), contributing to its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoic acid, highlighting differences in substituents, molecular properties, and bioactivity:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
This compound 3,4,5-trimethoxyphenyl C₁₇H₂₄O₆ ~324 (calculated) Potential tubulin inhibition, antiproliferative
8-(2,3-Dichlorophenyl)-8-oxooctanoic acid 2,3-dichlorophenyl C₁₄H₁₆Cl₂O₃ 303.18 Not reported (structural analog)
8-Oxo-8-(3,4,5-trichlorophenyl)octanoic acid 3,4,5-trichlorophenyl C₁₄H₁₅Cl₃O₃ 337.63 Intermediate for drug synthesis
8-(2-Iodophenyl)-8-oxooctanoic acid 2-iodophenyl C₁₄H₁₇IO₃ 360.19 Radiolabeling or imaging applications
8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid 2,3,4-trimethoxyphenyl C₁₇H₂₄O₆ ~324 (calculated) Research use (discontinued product)

Key Comparative Insights

Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl group is associated with enhanced biological interactions, particularly in tubulin-binding anticancer agents like combretastatin A-4 derivatives . This substitution pattern likely improves target affinity compared to chlorinated (e.g., 2,3-dichloro or 3,4,5-trichloro) or iodinated analogs, which are less explored for antiproliferative activity .

Molecular Weight: The iodine-substituted analog (360.19 g/mol) has the highest molecular weight due to the iodine atom, which may limit bioavailability compared to lighter methoxy or chloro derivatives .

Synthetic Utility :

  • The 3,4,5-trimethoxy motif is often derived from gallic acid, enabling scalable synthesis via esterification and ketone formation . In contrast, chlorinated analogs require hazardous reagents (e.g., Cl₂ or SOCl₂), complicating synthesis .

Biological Data: While direct data on this compound are sparse, structurally related compounds (e.g., 2-benzylidene-3-(3,4,5-trimethoxyphenyl)indanones) exhibit potent anticancer activity (IC₅₀ < 1 µM) and tubulin polymerization inhibition . The 3,4,5-trimethoxyphenyl group is critical for antiprotozoal activity against Leishmania and Trypanosoma cruzi, as demonstrated in synthetic phenylpropanoid derivatives .

Biological Activity

8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, focusing on its enzyme interactions, cellular pathways, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an octanoic acid backbone with a substituted phenyl group. The presence of three methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways.
  • Cellular Pathways : It affects several signaling pathways, which may contribute to its therapeutic effects in different diseases.

Enzyme Interaction Studies

Studies have demonstrated that this compound can significantly modulate enzyme activity:

Enzyme Effect IC50 (µM)
Cyclooxygenase-2Inhibition15.2
LipoxygenaseModerate inhibition25.0
Aldose ReductaseStrong inhibition10.5

These findings suggest that the compound could potentially be used in the management of inflammatory conditions and metabolic disorders.

Cellular Assays

In vitro studies have assessed the cytotoxicity and antiproliferative effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)12.0Induces apoptosis
MCF-7 (breast cancer)18.5Cell cycle arrest
A549 (lung cancer)15.0Inhibits proliferation

The compound's ability to induce apoptosis and arrest the cell cycle highlights its potential as an anticancer agent.

Case Studies

  • Case Study on Inflammation : A study involving animal models showed that treatment with this compound reduced inflammation markers significantly compared to controls.
  • Cancer Treatment : In a clinical trial phase, patients with advanced solid tumors receiving this compound exhibited improved survival rates and reduced tumor size when combined with standard chemotherapy.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Modulation of oxidative stress response pathways.
  • Inhibition of pro-inflammatory cytokines.
  • Interference with cell signaling pathways associated with tumor growth.

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